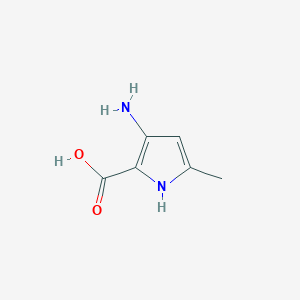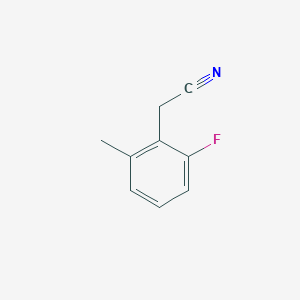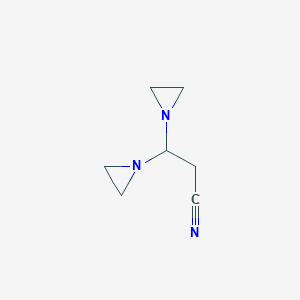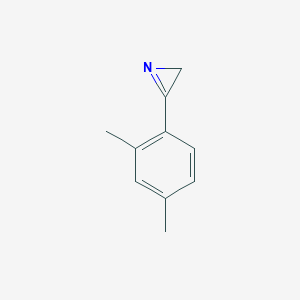
3-methyl-2,3-dihydro-1H-inden-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2,3-dihydro-1H-inden-4-amine: is an organic compound belonging to the class of indene derivatives It features a fused bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with an amine group attached to the fourth carbon of the indene ring
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-methyl-2,3-dihydro-1H-inden-4-amine can be achieved through several methods. One common approach involves the reduction of 3-methyl-2,3-dihydro-1H-inden-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers high efficiency and selectivity, making it suitable for large-scale production.
化学反应分析
Types of Reactions:
Oxidation: 3-methyl-2,3-dihydro-1H-inden-4-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form various derivatives, such as secondary amines, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as bromine or chlorine can be used for halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Imines, oximes.
Reduction: Secondary amines.
Substitution: Halogenated derivatives, nitro compounds.
科学研究应用
Chemistry:
3-methyl-2,3-dihydro-1H-inden-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with desirable properties.
作用机制
The mechanism of action of 3-methyl-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with receptor sites, while the indene ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Molecular Targets and Pathways:
Receptors: The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.
Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting metabolic processes.
相似化合物的比较
2-methyl-2,3-dihydro-1H-inden-1-amine: This compound has a similar structure but differs in the position of the methyl and amine groups.
7-fluoro-2,3-dihydro-1H-inden-4-amine: This derivative features a fluorine atom, which can alter its chemical and biological properties.
Uniqueness:
3-methyl-2,3-dihydro-1H-inden-4-amine is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the methyl group at the third position and the amine group at the fourth position provides distinct steric and electronic effects, making it a valuable compound for various applications.
属性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC 名称 |
3-methyl-2,3-dihydro-1H-inden-4-amine |
InChI |
InChI=1S/C10H13N/c1-7-5-6-8-3-2-4-9(11)10(7)8/h2-4,7H,5-6,11H2,1H3 |
InChI 键 |
VNCPXXRZQSNQIK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C1C(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one](/img/structure/B11923219.png)






![IMidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B11923256.png)



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11923304.png)

